molecular formula C14H8ClN3O3S2 B360839 N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-nitrobenzamide CAS No. 325986-59-2

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-nitrobenzamide

Cat. No.: B360839
CAS No.: 325986-59-2
M. Wt: 365.8g/mol
InChI Key: ATGZZVGGOSSYOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-nitrobenzamide is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a thiazole ring, a chlorothiophene moiety, and a nitrobenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-nitrobenzamide typically involves multi-step chemical reactions One common synthetic route starts with the preparation of the thiazole ring, which is then functionalized with a chlorothiophene groupThe reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. The reactions typically occur under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the chlorothiophene moiety .

Scientific Research Applications

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-nitrobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-nitrobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The pathways involved can include inhibition of cyclooxygenase (COX) enzymes, modulation of inflammatory pathways, and interference with cellular signaling mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-nitrobenzamide is unique due to its combination of a thiazole ring, chlorothiophene moiety, and nitrobenzamide group.

Properties

IUPAC Name

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClN3O3S2/c15-12-6-5-11(23-12)10-7-22-14(16-10)17-13(19)8-1-3-9(4-2-8)18(20)21/h1-7H,(H,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATGZZVGGOSSYOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.